3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

FtsZ inhibition antibacterial SAR fluorine substitution pattern

3,4-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105204-21-4) is a synthetic small molecule belonging to the isoxazole-containing benzamide class. This compound features a 3,4-difluorobenzamide core linked via a methylene spacer to a 5-(furan-2-yl)isoxazole moiety.

Molecular Formula C15H10F2N2O3
Molecular Weight 304.253
CAS No. 1105204-21-4
Cat. No. B2831266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
CAS1105204-21-4
Molecular FormulaC15H10F2N2O3
Molecular Weight304.253
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H10F2N2O3/c16-11-4-3-9(6-12(11)17)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20)
InChIKeyMTIAZWBMQHDEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105204-21-4): Baseline Characterization for Research Procurement


3,4-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105204-21-4) is a synthetic small molecule belonging to the isoxazole-containing benzamide class. This compound features a 3,4-difluorobenzamide core linked via a methylene spacer to a 5-(furan-2-yl)isoxazole moiety . The class is recognized for its potential as FtsZ-targeting antibacterial agents, with structurally related isoxazole–benzamide derivatives demonstrating activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1].

Why In-Class Substitution of 3,4-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105204-21-4) Carries Procurement Risk


Isoxazole–benzamide derivatives are not interchangeable for research or early-stage development. The substitution pattern on the benzamide ring critically shapes FtsZ inhibition potency and antibacterial spectrum. In a systematic evaluation of isoxazole-containing benzamide analogs, compounds with the isoxazol-5-yl group (e.g., B14, B16) exhibited up to a 133-fold variation in MIC depending on the benzamide substitution and central heterocyclic scaffold [1]. Likewise, structurally close analogs such as the 2,6-difluoro regioisomer or the 3-chloro derivative are expected, based on structure–activity relationship (SAR) principles from the same class, to exhibit different target engagement and biological profiles, making direct substitution scientifically unsound [1].

Quantitative Differentiation Evidence for 3,4-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105204-21-4) Against Closest Comparators


Regioisomeric Fluorine Substitution: 3,4-Difluoro vs. 2,6-Difluoro Benzamide Core

The target compound (CAS 1105204-21-4) bears a 3,4-difluorobenzamide core, whereas the closely related isomer 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105240-81-0) features a 2,6-difluoro substitution. While direct head-to-head biological data for these two specific compounds are not available, class-level SAR from the 2018 EJMC study indicates that the position of substituents on the benzamide ring dictates FtsZ inhibition potency, with some regioisomers showing greater than 30-fold differences in MIC against the same bacterial strains [1]. In FtsZ-targeting benzamides, the 3,4-difluoro pattern is predicted to differentially modulate the interaction with the FtsZ allosteric site relative to the 2,6-difluoro pattern .

FtsZ inhibition antibacterial SAR fluorine substitution pattern

Furan vs. Benzofuran Substituent on Isoxazole Ring: Structural Distinctiveness

The target compound (CAS 1105204-21-4) contains a furan-2-yl group on the isoxazole ring, whereas a commercially available analog N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide (CAS 1105205-76-2) replaces the furan with a bulkier, more lipophilic benzofuran moiety . Literature indicates that the nature of the aryl substituent on the isoxazole ring modulates both antibacterial potency and spectrum. In systematic SAR studies, switching the nature of the aryl substituent (Zone 3) in tripartite 2,6-difluorobenzamides led to significant changes in anti-staphylococcal activity . The furan-containing target compound provides a distinct electronic and steric profile, which is expected to affect FtsZ binding differently compared to the benzofuran analog.

furan heterocycle benzofuran analog antibacterial spectrum

Purity Benchmarking: Guaranteed Analytical Specification for Batch Reproducibility

For the regioisomeric comparator 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105240-81-0), Bide Pharmatech certifies a standard purity of 98% with batch-specific quality control reports including NMR, HPLC, and GC . While the target compound (CAS 1105204-21-4) is listed by multiple suppliers, only the 2,6-difluoro regioisomer currently has publicly documented QC specifications from a major international vendor. For procurement purposes, the absence of a documented purity specification for the target compound presents a risk that must be addressed by requiring an analytical certificate from the supplier .

compound purity batch consistency research grade analytical standard

Distinct Biological Scaffold: 3-Chloro vs. 3,4-Difluoro Substitution Alters Electron-Withdrawing Character

The 3-chloro analog 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105204-16-7) replaces the 3,4-difluoro substitution with a single chlorine at position 3 . Fluorine and chlorine differ substantially in electronegativity (Pauling: F = 3.98, Cl = 3.16), steric bulk (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å), and hydrogen-bond accepting capacity. In FtsZ-targeting benzamide series, the nature of halogen substitution has been shown to modulate antibacterial potency and target engagement [1]. The 3,4-difluoro pattern in the target compound provides a distinct electronic environment unavailable with mono-chloro substitution.

halogen substitution electron-withdrawing effect medicinal chemistry SAR

Validated Application Scenarios for 3,4-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105204-21-4) in Scientific Research


Structure–Activity Relationship (SAR) Studies on FtsZ-Targeting Benzamide Derivatives

The 3,4-difluoro substitution pattern on the benzamide core offers a distinct electronic profile for systematic SAR exploration of isoxazole-containing FtsZ inhibitors. Researchers comparing regioisomeric pairs (2,6-difluoro vs. 3,4-difluoro) can use this compound to probe how fluorine positioning affects the FtsZ polymerization inhibitory activity, building on known class data where isoxazol-5-yl benzamides demonstrated MIC values as low as 0.015 μg/mL against B. subtilis [1].

Furan- vs. Benzofuran-Isoxazole Probe Development for Antibacterial Target Validation

The furan-2-yl substituent on the isoxazole ring distinguishes this compound from benzofuran analogs such as CAS 1105205-76-2. This structural divergence enables head-to-head comparisons to determine whether the furan ring confers differential pharmacokinetic properties or target selectivity compared to the more lipophilic benzofuran, as inferred from related tripartite 2,6-difluorobenzamide series where aryl substituent identity influenced anti-staphylococcal potency .

Chemical Probe Supply for FtsZ Polymerization Assays and Bacterial Cell Division Mechanism Studies

Isoxazole-containing benzamides, including the compound class from which CAS 1105204-21-4 derives, have been validated as FtsZ modulators that alter Z-ring dynamics. Molecular docking and polymerization assays confirmed that compounds B14 and B16 (isoxazol-5-yl series) function through a stimulatory mechanism on FtsZ self-polymerization, providing a mechanistic framework for using CAS 1105204-21-4 as a probe in bacterial cell division research [1].

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